1-(3-Methoxyphenyl)-2-phenylethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-14-9-5-8-13(11-14)15(16)10-12-6-3-2-4-7-12/h2-9,11,15-16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOIOUFGMAXMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Methoxyphenyl 2 Phenylethanol and Its Analogs
Classical Organic Synthesis Approaches to Arylethanols
Traditional synthetic routes to arylethanols like 1-(3-Methoxyphenyl)-2-phenylethanol typically involve the formation of the carbon skeleton followed by functional group manipulations. These methods are well-established and widely used for preparing racemic or achiral versions of the target molecule.
Reductive Transformations of Precursor Ketones and Aldehydes
A primary and straightforward method for the synthesis of this compound is the reduction of its corresponding precursor ketone, 3'-methoxy-2-phenylacetophenone (B1302215). This transformation can be achieved using a variety of reducing agents. Common metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The choice of reagent and reaction conditions can be tailored to achieve the desired outcome. For instance, NaBH₄ is a milder reducing agent and is often used in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature, offering good yields and selectivity for the carbonyl group.
While specific literature on the reduction of 3'-methoxy-2-phenylacetophenone is not extensively detailed, the reduction of similar aromatic ketones is well-documented. For example, the reduction of acetophenone (B1666503) derivatives is a standard procedure in organic synthesis.
Nucleophilic Additions to Carbonyl Compounds
An alternative and convergent approach to constructing the this compound framework is through the nucleophilic addition of an organometallic reagent to a carbonyl compound. A common strategy involves the Grignard reaction, where a benzylmagnesium halide (e.g., benzylmagnesium bromide) is added to 3-methoxybenzaldehyde. pearson.com This reaction forms the desired carbon-carbon bond and, after an acidic workup, yields the secondary alcohol. missouri.edu
The success of the Grignard reaction is highly dependent on the reaction conditions, particularly the use of anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the quenching of the highly basic Grignard reagent. mdpi.com The general scheme for this reaction involves the formation of the Grignard reagent from benzyl (B1604629) bromide and magnesium metal, followed by its addition to 3-methoxybenzaldehyde. pearson.com
A related approach is the convergent synthesis of 2-phenylethanol (B73330), which involves the reaction of phenylmagnesium bromide with 1,2-dibromoethane (B42909) in a reverse Grignard mode to produce 2-phenylbromoethane, followed by hydrolysis. academicjournals.org
Coupling Reactions and Functional Group Interconversions
While less direct, modern cross-coupling reactions can also be envisioned for the synthesis of the 1,2-diarylethane skeleton, which can then be functionalized to yield the target alcohol. For instance, a Suzuki or Negishi coupling could be employed to connect a (3-methoxyphenyl)boronic acid derivative with a benzyl halide, or vice versa, in the presence of a palladium or nickel catalyst. Subsequent benzylic oxidation would then be required to introduce the hydroxyl group at the desired position. These methods offer a high degree of flexibility in terms of the starting materials that can be used.
Stereoselective and Asymmetric Synthesis of Chiral Phenylethanol Derivatives
The synthesis of enantiomerically pure chiral alcohols is of paramount importance, particularly for applications in the pharmaceutical industry. For this compound, which possesses a chiral center at the carbon bearing the hydroxyl group, stereoselective synthesis is crucial for obtaining single enantiomers.
Biocatalytic Transformations for Enantiopure Alcohols
Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral molecules. Enzymes, with their inherent chirality, can catalyze reactions with high enantio- and regioselectivity under mild conditions.
The asymmetric reduction of the prochiral ketone, 3'-methoxy-2-phenylacetophenone, using enzymes is a highly effective strategy to produce enantiopure (R)- or (S)-1-(3-Methoxyphenyl)-2-phenylethanol. Carbonyl reductases (CREDs) and alcohol dehydrogenases (ADHs) are classes of enzymes that are widely used for this purpose. bohrium.comrsc.org These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), to deliver a hydride to the carbonyl group. bohrium.com
The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) is dependent on the specific enzyme used. Some enzymes follow Prelog's rule, delivering the hydride to the Re-face of the carbonyl to produce the (S)-alcohol, while others exhibit anti-Prelog selectivity, delivering the hydride to the Si-face to yield the (R)-alcohol.
While specific data for the biocatalytic reduction of 3'-methoxy-2-phenylacetophenone is limited, studies on analogous diaryl ketones demonstrate the potential of this approach. For instance, alcohol dehydrogenases have been successfully employed for the stereoselective reduction of various diaryl ketones with high enantiomeric excess (ee). acs.orgresearchgate.net The engineering of these enzymes can further enhance their activity and stereoselectivity towards bulky substrates like diaryl ketones. rsc.orgacs.org
A study on the deracemization of (±)-1-(3-methoxyphenyl)ethanol, a structurally similar compound, highlights the utility of biocatalysis. In this work, a chemoenzymatic process involving an oxidative kinetic resolution catalyzed by Candida albicans followed by a stereoselective reduction using a ketoreductase (KRED) was employed to obtain (R)-1-(3-methoxyphenyl)ethanol with 70% yield and 91% ee. scielo.br This demonstrates the feasibility of obtaining enantiopure methoxy-substituted phenylethanols through biocatalytic methods.
The following table presents data from the biocatalytic reduction of various acetophenone derivatives, illustrating the effectiveness of this method for producing chiral alcohols with high enantioselectivity.
Table 1: Biocatalytic Reduction of Substituted Acetophenones using Lactobacillus kefiri P2
| Entry | Substrate | Product | Conversion (%) | ee (%) | Configuration |
|---|---|---|---|---|---|
| 1 | Acetophenone | 1-Phenylethanol | >99 | >99 | R |
| 2 | o-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | 55 | 46 | R |
| 3 | o-Bromoacetophenone | 1-(2-Bromophenyl)ethanol | 48 | 40 | R |
| 4 | o-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | >99 | 97 | R |
| 5 | m-Chloroacetophenone | 1-(3-Chlorophenyl)ethanol | >99 | >99 | R |
| 6 | m-Bromoacetophenone | 1-(3-Bromophenyl)ethanol | 98 | 98 | R |
| 7 | m-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethanol (B1583643) | 75 | 96 | R |
| 8 | p-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 98 | R |
| 9 | p-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | >99 | 94 | R |
| 10 | p-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | >99 | S |
Data sourced from a study on the enantioselective reduction of acetophenones.
The data in Table 1 showcases the potential of using whole-cell biocatalysts like Lactobacillus kefiri for the asymmetric reduction of substituted acetophenones. The high conversions and enantiomeric excesses achieved for various substrates, including those with methoxy (B1213986) substituents, suggest that a similar approach could be successfully applied to the synthesis of enantiopure this compound from its precursor ketone.
Chiral Catalyst-Mediated Asymmetric Synthesis
Asymmetric hydrogenation and transfer hydrogenation using chiral metal catalysts are highly effective methods for synthesizing chiral diaryl methanols. Ruthenium-based catalysts, such as RuPHOX-Ru, have demonstrated high efficiency in the asymmetric hydrogenation of diaryl ketones, affording the corresponding chiral alcohols in excellent yields and enantiomeric excess (ee). researchgate.net These methods can be performed on a gram scale with low catalyst loading. researchgate.net
Chiral iridium complexes have also been utilized for the asymmetric transfer hydrogenation of diarylethenes and diaryl ketones, using environmentally friendly hydrogen donors like ethanol. researchgate.netorganic-chemistry.org These reactions can achieve high enantioselectivities, particularly for substrates with ortho-substituents on the aryl rings. researchgate.netorganic-chemistry.org The choice of solvent can significantly impact the stereoselectivity of these catalytic systems. researchgate.net
| Catalyst System | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Reference |
| RuPHOX-Ru | Diaryl ketones | Chiral diaryl methanols | up to 99% | up to 99% | researchgate.net |
| Chiral (NCP)Ir complex | Diaryl ketones | Benzhydrols | Good | Good | researchgate.net |
| Chiral (PCN)Ir complex | 1-Aryl-1-alkylethenes | Chiral alkanes | High | High | organic-chemistry.org |
Deracemization Strategies for sec-Alcohols
Deracemization provides an efficient route to obtaining a single enantiomer from a racemic mixture of a secondary alcohol with a theoretical yield of 100%. mdpi.com This is often achieved through a combination of an enantioselective process and a racemization step.
Dynamic kinetic resolution (DKR) is a prominent deracemization strategy. mdpi.comnih.gov It combines the continuous racemization of the slower-reacting enantiomer with an enantioselective transformation, typically an enzymatic acylation. mdpi.com Ruthenium complexes have been successfully used as racemization catalysts in combination with lipases like Novozyme® 435 for the enantioselective acylation. mdpi.com This chemoenzymatic approach has been applied to a range of secondary alcohols, yielding chiral esters with high conversion and enantioselectivity. mdpi.comnih.gov
Other deracemization methods involve a sequence of oxidation and stereoselective reduction. researchgate.netuniovi.esnih.gov A non-selective oxidation of the racemic alcohol to the corresponding ketone is followed by a stereoselective enzymatic reduction to yield the desired enantiomerically pure alcohol. uniovi.esacs.orglivescience.io Alcohol dehydrogenases (ADHs) are commonly employed for the stereoselective reduction step. uniovi.esacs.orglivescience.ioscielo.brscielo.br Photocatalysis has also been integrated into these schemes for the initial oxidation step. nih.govacs.orglivescience.io
| Deracemization Strategy | Key Components | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
| Dynamic Kinetic Resolution (DKR) | Ruthenium catalyst, Lipase (Novozyme® 435) | Chiral esters | >96% | 99% | mdpi.com |
| Chemoenzymatic Deracemization | TEMPO/Iodine oxidation, Alcohol Dehydrogenase (ADH) reduction | 1-Arylethanols | Excellent | Excellent | uniovi.es |
| Photocatalytic Deracemization | Photocatalyst, Chiral hydrogenation catalyst | Enantiomerically enriched alcohols | - | High | nih.gov |
| Photo-Biocatalytic Deracemization | 9-Fluorenone photocatalyst, Alcohol Dehydrogenase (ADH) | (R)- and (S)-aryl alcohols | 82–99.9% | 97–99.9% | acs.orglivescience.io |
| Enzymatic Deracemization | Single Alcohol Dehydrogenase mutant | (S)-configured alcohols | >99.5% recovery | >99% | researchgate.net |
Chemical Derivatization Strategies of this compound and Related Structures
The hydroxyl group of this compound serves as a versatile handle for chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially new properties.
Formation of Sulfone Derivatives
Sulfone derivatives of organic compounds are of significant interest due to their diverse biological activities. nih.govresearchgate.net The synthesis of sulfones from alcohols like this compound can be achieved through various methods. A common approach involves a one-pot procedure where the alcohol is first activated, for example with N-bromosuccinimide and triphenylphosphine, followed by reaction with a sodium arenesulfinate. organic-chemistry.orgthieme-connect.com This method is effective for a range of alcohols, including benzylic alcohols. thieme-connect.com Alternatively, palladium-catalyzed reactions of allylic alcohols with sulfonyl hydrazines in water offer a green synthetic route to allylic sulfones. acs.org The direct olefination of alcohols with sulfones catalyzed by base metals like nickel represents another synthetic strategy. nih.gov
| Synthetic Method | Reactants | Product | Yield | Reference |
| One-pot arylsulfonylation | Alcohol, N-bromosuccinimide, triphenylphosphine, sodium arenesulfinate | Aryl sulfone | Good to high | organic-chemistry.orgthieme-connect.com |
| Palladium-catalyzed sulfonylation | Allylic alcohol, sulfonyl hydrazine (B178648) | Allylic sulfone | - | acs.org |
| Nickel-catalyzed olefination | Alcohol, sulfone | trans-Stilbene/Styrene | Good | nih.gov |
Ether and Ester Formations
The formation of ether and ester derivatives is a common strategy to modify the physicochemical properties of a parent molecule. nih.govnih.govmedcraveonline.com For diaryl ether synthesis, copper-promoted Chan-Lam coupling of a phenol (B47542) with a boronic acid is a viable method. nih.gov Nucleophilic substitution reactions can also be employed to form ether linkages. nih.gov Esterification, either through chemical or enzymatic means, can enhance the biological activity or introduce new functionalities to the parent alcohol. medcraveonline.com
Heterocyclic Ring Formations (e.g., Triazoles, Thiophenes, Oxazines, Piperazines)
The structure of this compound can serve as a precursor for the synthesis of various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.
Triazoles: 1,2,4-Triazole derivatives can be synthesized from acylhydrazones, which can be derived from corresponding carboxylic acids. tubitak.gov.trindexacademicdocs.org The formation of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles is achieved by reacting acylhydrazones with hydrazine hydrate. tubitak.gov.trindexacademicdocs.org Further derivatization of the amino group allows for the introduction of various substituents. tubitak.gov.trindexacademicdocs.org 1,2,3-triazoles can be formed via cycloaddition reactions or from α-diazo compounds. researchgate.netraco.cat
Oxazines: 3,4-Dihydro-2H-1,4-oxazines can be synthesized through the cyclization of N-propargyl N-sulfonyl amino alcohols catalyzed by silver triflate. organic-chemistry.org Another route involves the reaction of aziridines with propargyl alcohols followed by intramolecular hydroamination. organic-chemistry.org The reduction of 5,6-dihydro-2H-1,3-oxazines can lead to tetrahydro-2H-1,3-oxazines. thieme-connect.comrsc.org Photooxidation of amino alcohols also provides a pathway to oxazines. researchgate.netresearchgate.net
Piperazines and other N-heterocycles: The derivatization of β-tertiary-β-amino alcohols, which can be accessed from chiral β,β-diaryl allylic alcohols, provides an entry to piperazine (B1678402) scaffolds. acs.org
Glycosylation and Conjugate Synthesis
The introduction of glycosyl groups to this compound and its analogs represents a key synthetic modification to alter their physicochemical properties, such as solubility and bioavailability. This process, known as glycosylation, along with the formation of other conjugates, is critical in the study of drug metabolism and the development of prodrugs. Methodologies often focus on achieving high yields and stereoselectivity at the anomeric center.
Glycosylation involves the coupling of a glycosyl donor, which is a sugar moiety with an activated anomeric carbon, to a hydroxyl group on the acceptor molecule, in this case, this compound. The synthesis of such glycosides often employs established chemical methods, including the use of various glycosyl donors and promoters.
One common strategy is the Koenigs-Knorr procedure, which typically involves a glycosyl halide donor (e.g., bromide) and a heavy metal salt promoter like silver oxide or mercury(II) bromide. nih.gov For instance, the glycosylation of hydroxyl groups on compounds like daunomycinone (B1669838) has been achieved using α-glucosyluronate bromide with HgBr2 as a catalyst, resulting in a mixture of α and β anomers that could be separated by chromatography. nih.gov
Another powerful method utilizes glycosyl trifluoroacetimidate donors. These donors, activated by a Lewis acid promoter such as boron trifluoride etherate (BF3·Et2O), can lead to high yields of the desired glycosylated products. nih.govresearchgate.net Research has shown that BF3·Et2O is often a superior catalyst to trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) for the glycosylation of phenols, as it generally produces the desired 1,2-trans-O-glycosides with excellent yields and without the formation of 1,2-cis-anomers. researchgate.net The choice of protecting groups on the glycosyl donor is also crucial for improving solubility and reaction efficiency. nih.govresearchgate.net
The synthesis of conjugates, particularly glucuronides, is of significant pharmacological interest as glucuronidation is a major pathway for the metabolism of xenobiotics. The chemical synthesis of these conjugates often involves the reaction of a protected form of the target molecule with an activated glucuronic acid donor. For example, the glucuronidation of resveratrol (B1683913) has been performed using a trichloroacetimidate (B1259523) donor in the presence of a trifluoromethanesulfonate promoter, achieving high yields of the desired O-glucuronides. nih.gov
The tables below summarize key findings and methodologies for glycosylation and conjugate synthesis applicable to hydroxyl-containing compounds analogous to this compound.
Table 1: Methodologies for O-Glycosylation
| Glycosyl Donor | Acceptor Type (Analogous) | Promoter/Catalyst | Key Outcome | Citation |
|---|---|---|---|---|
| α-Glucosyluronate Bromide | Hydroxyl group on an aglycone (e.g., Daunomycinone) | HgBr₂ | Formation of a 3:7 α/β anomer mixture of glucuronides. nih.gov | nih.gov |
| O-Acetyl Glucuronyl (N-p-methoxyphenyl)-trifluoroacetimidate | Phenolic hydroxyl group (e.g., Isoflavones) | BF₃·Et₂O | High yields (78-81%) of the β-anomer exclusively. nih.gov | nih.gov |
| Glycosyl Trichloroacetimidate | Phenolic compounds | BF₃·OEt₂ | Leads to desired 1,2-trans-O-glycosides in excellent yields. researchgate.net | researchgate.net |
Table 2: Synthesis of Glucuronide Conjugates
| Substrate (Analogous) | Glucuronide Donor | Promoter/Catalyst | Product | Yield | Citation |
|---|---|---|---|---|---|
| Silylated Resveratrol | Trichloroacetimidate of glucuronic acid | Trifluoromethanesulfonate | Resveratrol-3-O- and 4'-O-glucuronides | 94% and 89% | nih.gov |
| 4-O-Hexanoyl-daidzein | O-Acetyl Glucuronyl Trifluoroacetimidate | BF₃·Et₂O | Isoflavone 7-O-glucuronide (as β-anomer) | 81% | nih.gov |
Structure Activity Relationship Sar Studies of 1 3 Methoxyphenyl 2 Phenylethanol and Its Derivatives
Investigation of Substituent Effects on Aromatic Nuclei
The aromatic rings of 1-(3-Methoxyphenyl)-2-phenylethanol are key features for molecular interactions. The nature, position, and number of substituents on these rings can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity. libretexts.orgscience.gov
Methoxyl (-OCH3) and hydroxyl (-OH) groups are common substituents investigated in SAR studies due to their ability to engage in hydrogen bonding and alter electronic properties.
The presence and position of hydroxyl and methoxyl groups on the aromatic rings of various compounds have been shown to be critical for their biological activities. For instance, in a series of N-substituted benzimidazole (B57391) carboxamides, derivatives with hydroxyl and methoxy (B1213986) groups on the phenyl ring demonstrated significant antiproliferative and antioxidative activities. mdpi.com Specifically, a derivative with two hydroxyl groups and one methoxy group on the phenyl ring showed potent antibacterial activity. mdpi.com In another study on benzamides, compounds with two hydroxyl groups at positions 2 and 4 exhibited high antioxidative potential. scispace.com The replacement of a methoxyl group with a hydroxyl group in some β2-adrenoceptor agonists resulted in equivalent biological activity. acs.org
The position of these substituents is also crucial. For example, in a study of benzoic acid derivatives, the positions of substituents on the aromatic ring were found to be related to their insecticidal effects. researchgate.net Similarly, the introduction of a hydroxyl group at a specific position in naphthoquinone derivatives moderately increased their insecticidal activities. researchgate.net
The electronic effects of these substituents play a significant role. Hydroxyl and methoxyl groups are electron-donating by resonance but electron-withdrawing by induction. libretexts.org This dual electronic nature can influence the reactivity and interaction of the molecule with its biological target. libretexts.orglibretexts.org For example, an -OH substituent can make an aromatic ring significantly more reactive than benzene (B151609) in nitration reactions. libretexts.org
The following table summarizes the observed effects of methoxyl and hydroxyl substitutions in various studies:
| Compound Series | Substitution | Observed Effect |
| N-substituted benzimidazole carboxamides | Hydroxyl and methoxy groups on phenyl ring | Significant antiproliferative and antioxidative activity mdpi.com |
| Benzamides | Two hydroxyl groups at positions 2 and 4 | High antioxidative potential scispace.com |
| β2-adrenoceptor agonists | Replacement of methoxyl with hydroxyl | Equivalent biological activity acs.org |
| Benzoic acid derivatives | Substituent position on aromatic ring | Correlated with insecticidal effects researchgate.net |
Halogen atoms (F, Cl, Br, I) are frequently introduced into drug candidates to modulate their physicochemical properties and biological activity. Their effects are a combination of steric and electronic factors.
Halogens are deactivating substituents on an aromatic ring due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. libretexts.org This deactivation makes the ring less reactive to electrophilic substitution. libretexts.orglibretexts.org However, they are generally ortho- and para-directing for incoming electrophiles. libretexts.org The introduction of fluorine, for instance, can enhance lipophilicity and affect the acidity and basicity of adjacent functional groups. core.ac.uk
In the context of specific biological targets, the position of halogen substitution is critical. For dual aromatase–sulfatase inhibitors, substitution of a single halogen atom on the sulfamate-bearing phenyl ring is more effective for inhibiting aromatase when it is at the ortho position to the sulfamate (B1201201) group compared to the meta position. nih.gov For instance, the ortho-fluoro derivative was more potent than the meta-fluoro derivative. nih.gov Furthermore, introducing a second halogen at the other meta position significantly improved the inhibitory activity against aromatase. nih.gov
In a series of phenethylamine (B48288) derivatives, halogen groups at the para position of the phenyl ring attached to the β carbon had a positive effect on binding affinity to the 5-HT2A receptor. biomolther.org In another study on triazolopyrazine-based antimalarials, the nature of the halogen influenced the reaction outcome, with tele-substitution being favored in the order I > Br > Cl. chemrxiv.org
The following table highlights the influence of halogen substitutions in different molecular scaffolds:
| Compound Series | Halogen Substitution | Key Finding |
| Dual aromatase–sulfatase inhibitors | ortho vs. meta halogen | Ortho-substitution is more effective for aromatase inhibition. nih.gov |
| Dual aromatase–sulfatase inhibitors | Dihalogenation at meta positions | Significantly improves aromatase inhibitory activity. nih.gov |
| Phenethylamine derivatives | para-halogen on β-phenyl ring | Positive effect on 5-HT2A receptor binding. biomolther.org |
| Triazolopyrazine derivatives | Nature of halogen (I, Br, Cl) | Influences the ratio of ipso- to tele-substitution products. chemrxiv.org |
Influence of Side-Chain Modifications on Biological Interactions
The side chain of this compound, which contains an alcoholic hydroxyl group and a phenylethyl moiety, is a critical determinant of its biological interactions. Modifications to this side chain can profoundly impact the molecule's activity. nih.gov
The alcoholic hydroxyl group is a key functional group that can participate in hydrogen bonding with biological targets. Altering or replacing this group can significantly affect binding affinity and activity.
In many biologically active compounds, the hydroxyl group is essential. For example, in β-adrenergic agonists, a hydroxyl group on the side chain is crucial for receptor stimulation. oup.com The conversion of this hydroxyl group into a tosylate (OTs) group, which is a good leaving group, can facilitate nucleophilic substitution or elimination reactions, thereby allowing for further structural modifications. wpmucdn.comuci.edu
The stereochemistry of the carbon bearing the hydroxyl group is also important. For instance, in the synthesis of oxazolidin-2-one analogues, the use of enantiomerically pure 2-amino-1-phenylethanols leads to the formation of specific stereoisomers with potentially different biological activities. nih.govacs.org
Furthermore, the replacement of the phenyl ring with other aromatic or heteroaromatic groups can also modulate activity. In a series of oxazolone (B7731731) carboxamides, replacing the phenyl ring at the C(5)-position with various heteroaryl groups led to the identification of potent inhibitors. nih.govacs.org
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional conformation and stereochemistry of a molecule are critical for its interaction with a biological target. The flexible side chain of this compound allows it to adopt various conformations, and only specific conformations may be biologically active.
High-resolution spectroscopic studies of 2-phenylethanol (B73330) have shown that it can exist in different conformations, with a gauche structure being the most abundant in a cold molecular beam. aip.org This gauche conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl group of the side chain and the benzene ring. aip.org The presence of a flexible side chain allows the molecule to adapt its conformation to fit into a receptor binding site. aip.org
Stereochemistry is also a crucial factor. In many cases, one enantiomer of a chiral drug is significantly more active than the other. For example, in the synthesis of hinduchelin A analogues, the use of (S)-2-amino-1-phenylethanol was specified to obtain the desired stereoisomer. nih.gov Similarly, SAR studies on a series of triple uptake inhibitors highlighted the importance of stereochemistry for their activity. nih.gov The synthesis of chiral oxazolidin-2-one analogues from enantiomerically pure starting materials underscores the importance of stereochemical control in designing biologically active molecules. nih.govacs.org
Biological Activity Investigations and Cellular Mechanisms
In Vitro Cellular and Biochemical Activity Profiling
The in vitro evaluation of 1-(3-Methoxyphenyl)-2-phenylethanol and its structural analogs has revealed interactions with key cellular components, including enzymes and receptors, and suggests potential for modulating cellular pathways.
Enzyme Inhibition Studies (e.g., Monoamine Transporter Inhibition)
Research into the phenylethanol scaffold has highlighted its potential as a basis for developing inhibitors of monoamine transporters, which are crucial for regulating neurotransmitter concentrations. While direct studies on this compound are not extensively detailed, research on closely related analogs provides significant insight.
Structure-activity relationship (SAR) studies on a series of compounds have demonstrated that derivatives with similar core structures exhibit potent inhibitory activity against the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov For instance, a 3-hydroxy phenyl derivative and a 4-methoxy phenyl derivative were identified as triple reuptake inhibitors, potently inhibiting all three monoamine transporters. nih.gov The 3-hydroxy phenyl derivative, in particular, showed significant antidepressant-like effects in preclinical models. nih.gov These findings suggest that the phenyl-ethanol skeleton is a viable template for designing monoamine transporter inhibitors. nih.gov The affinity of these compounds for the transporters underscores the importance of the aromatic substitutions in modulating biological activity. nih.gov
| Compound Derivative | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 3-Hydroxy Phenyl Derivative (10f) | 31.3 | 40 | 38.5 |
| 4-Methoxy Phenyl Derivative (10j) | 15.9 | 12.9 | 29.3 |
| Data sourced from further structure-activity relationship studies on related compounds. nih.gov |
Furthermore, the broader class of phenylethanolamines has been investigated for inhibition of the vesicular monoamine transporter-2 (VMAT2), a key target in managing substance abuse. nih.gov Analogs incorporating methoxy (B1213986) and hydroxyl groups on the phenyl rings are a key area of this research. nih.gov
Receptor Agonism/Antagonism Characterization (e.g., β-Adrenoceptor Agonism)
The phenylethanolamine structure is a classic pharmacophore for β-adrenoceptor agonists, which are widely used as bronchodilators in the treatment of asthma. oup.comnih.gov The key structural features for this activity typically include a catechol or equivalent group on the phenyl ring and an amino group on the side chain. oup.com
Studies on the design of highly selective β2-adrenoceptor agonists have utilized the 2-amino-2-phenylethanol (B122105) scaffold. nih.gov Structure-activity relationship studies confirm that modifications to the aromatic ring and the amine substituent are critical for achieving high potency and selectivity for the β2-receptor over the β1-receptor. nih.govacs.org Given that this compound lacks the critical amino group on the ethanol (B145695) chain, it is not expected to function as a classical β-adrenoceptor agonist based on established SAR. oup.com
However, the core structure can be found in more complex molecules designed to interact with other receptor systems. For example, a conformational analysis of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, which contain the 3-methoxyphenyl (B12655295) moiety, was performed to understand their high binding affinity for the 5-HT2 serotonin receptor. nih.gov This indicates that while the specific compound may not target β-adrenoceptors, its constituent parts can be incorporated into ligands for other receptors.
Cellular Pathway Modulation
The structural features of this compound, such as its capacity for hydrogen bonding and π-π interactions, suggest it could potentially modulate various cellular signaling pathways. While direct evidence for the specific pathways modulated by this compound is limited, related molecules have been shown to influence cellular functions. evitachem.com For instance, research on other complex heterocyclic compounds has demonstrated the ability to down-regulate the RAF-1/MAPK pathway and up-regulate JNK signaling pathways, which are involved in cellular proliferation and apoptosis. google.com These findings, though not directly on this compound, open avenues for investigating its potential role in modulating similar intracellular signaling cascades.
Antimicrobial Research Focus
Investigations into this compound and its parent compound, 2-phenylethanol (B73330), have explored their potential as antimicrobial agents.
Antibacterial Properties and Mechanisms
2-Phenylethanol (2-PEtOH), the parent compound of the molecule in focus, exhibits clear bacteriostatic effects, notably against Escherichia coli. nih.gov The mechanism of action is believed to involve its interaction with bacterial membranes. nih.gov Studies suggest that these compounds can disrupt the lipid bilayer, affecting membrane fluidity and integrity, which leads to altered cellular functions and inhibition of growth. The minimal inhibitory concentration (MIC50) of 2-PEtOH against E. coli has been established in growth assays. nih.gov Derivatives of 2-phenylethanol are also of interest, with many showing broad-spectrum antibacterial activity. nih.gov
| Compound | MIC50 (mM) vs. E. coli |
| 2-Phenylethanol (2-PEtOH) | ~15 |
| Phenylacetic acid | ~20 |
| Data sourced from a study on the bacteriostatic activity of 2-phenylethanol derivatives. nih.gov |
New biobased polymers incorporating structures derived from 2-phenylethanol have also demonstrated significant antibacterial activity against various food and human pathogenic bacteria. rsc.org
Antifungal Activities
The phenylethanol structure is also a component of molecules investigated for antifungal properties. Phenylethanol itself has been identified as a constituent in European propolis extracts, which displayed moderate antifungal activity against pathogenic yeasts and molds with MIC values ranging from 0.6 to 2.5 mg/mL. semanticscholar.org
Synthetic efforts have produced more complex derivatives with notable antifungal effects. Analogs of the natural product coruscanone A, which possess a phenylethanol-like moiety, were evaluated for in vitro activity against major opportunistic fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov Similarly, a series of 1,1-diaryl-2-(1,2,3)triazol-1-yl-ethanol derivatives were synthesized and showed potent activity against various filamentous fungi and yeasts. scispace.com For example, certain compounds showed high activity against C. utilis (MIC 0.5 µg/mL) and A. fumigatus (MIC 4 µg/mL), comparable to the reference drug itraconazole. scispace.com In some studies, the alcohol form of a related phenacyl azole was found to be less active than its corresponding ketone, indicating that the oxidation state of the ethyl bridge can be critical for activity. researchgate.net
Antioxidant Activity and Related Biochemical Pathways
There are no specific studies available that have evaluated the antioxidant activity of this compound. Therefore, no data on its capacity to scavenge free radicals or its effects on antioxidant-related biochemical pathways can be provided.
In the broader class of methoxyphenyl compounds, antioxidant properties have been observed. For instance, compounds containing a 4-hydroxy-3-methoxyphenyl group have been shown to be effective antioxidants by donating a hydrogen atom from the phenolic hydroxyl group. nih.gov The position of the methoxy group can influence antioxidant activity. researchgate.net For example, a study on various methoxy- and dihydroxybenzene derivatives found that the antioxidant capacity generally follows the trend of dihydroxybenzenes > 2,6-dimethoxyphenols > 2-methoxyphenols. chemjournal.kz
Phenylethanoid glycosides, another class of related natural compounds, have also demonstrated significant antioxidant activities in various assays, such as the DPPH radical scavenging assay. nih.govscispace.com The antioxidant properties of these related compounds are generally attributed to their phenolic hydroxyl groups. smolecule.com
A variety of methods are commonly used to assess the antioxidant potential of chemical compounds. smolecule.com These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the trolox (B1683679) equivalent antioxidant capacity (TEAC) assay, and the ferric reducing antioxidant power (FRAP) assay. agriculturejournals.cz Without experimental testing of this compound using these or similar assays, its antioxidant potential remains unknown.
Table 1: Antioxidant Activity of Representative Related Phenolic Compounds (Note: Data not for this compound)
| Compound | Assay | IC50 / Activity | Reference |
| 4-Propylguaiacol | Peroxyl radical trapping | More active than BHT | tandfonline.com |
| Eugenol | Peroxyl radical trapping | More active than BHT | tandfonline.com |
| Isoeugenol | Peroxyl radical trapping | More active than BHT | tandfonline.com |
| Vanillin | DPPH Scavenging | - | chemjournal.kz |
| Syringol | DPPH Scavenging | - | chemjournal.kz |
Anti-inflammatory and Immunosuppressive Effects
Specific research on the anti-inflammatory and immunosuppressive effects of this compound has not been identified in the available scientific literature. Consequently, there are no detailed findings or data tables to present for this specific compound.
However, the anti-inflammatory properties of other methoxyphenolic compounds have been a subject of investigation. Some of these compounds have been shown to inhibit the production of pro-inflammatory mediators in various cell types. For example, certain methoxyphenols have demonstrated the ability to reduce the expression of cytokines and chemokines in human airway cells. tandfonline.com The mechanisms underlying these effects can be complex and may involve the modulation of signaling pathways such as the NF-κB pathway. nih.gov Propolis, which contains phenolic acids and their esters, has also been noted for its anti-inflammatory and immunosuppressive activities, potentially through the inhibition of cyclooxygenase (COX) enzymes and reduction of inflammatory cytokines.
Furthermore, synthetic chalcones containing a methoxyphenyl moiety have been found to exert anti-inflammatory effects, in some cases mediated by the induction of heme oxygenase-1 (HO-1), an enzyme with protective roles against inflammation. nih.govktu.edu
Table 2: Anti-inflammatory Activity of Selected Related Methoxyphenyl Compounds (Note: Data not for this compound)
| Compound | Cell Line | Effect | Putative Mechanism | Reference |
| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | RAW264.7, Jurkat, HK-2 | Dose-dependent reduction of pro-inflammatory mediators | HO-1 induction, Nrf2 translocation, NF-κB attenuation | nih.govktu.edu |
| Apocynin | Human airway cells | Reduction of TNF-α induced CCL2 production | Post-transcriptional regulation | tandfonline.com |
| Resveratrol (B1683913) | Human airway cells | Reduction of TNF-α induced CCL2 production | Post-transcriptional regulation | tandfonline.com |
No specific data regarding the immunosuppressive effects of this compound could be located.
Neuroprotective Activity
There is no available research specifically investigating the neuroprotective activity of this compound. Therefore, no detailed findings or data on its potential to protect nerve cells from damage or degeneration can be reported.
For context, studies on related classes of compounds offer some insights into potential neuroprotective mechanisms. Phenylethanoid glycosides, for instance, have been shown to possess neuroprotective effects in in vitro models of neurodegenerative diseases like Alzheimer's disease. researchgate.net These effects are often attributed to their antioxidant properties, which can mitigate oxidative stress-induced neuronal injury. researchgate.net
In other related research, synthetic compounds containing a 1,3-phenylene bis(methanimine oxide) structure, which has some structural similarities, have been investigated as potent neuroprotective agents in models of ischemia, demonstrating the ability to reduce both necrotic and apoptotic cell death. scirp.orgnih.gov The neuroprotective effects of these compounds were linked to their strong hydroxyl radical scavenging power and their capacity to decrease superoxide (B77818) production. scirp.org Additionally, compounds isolated from Dianthus superbus, including 3-methoxy-4-hydroxy-phenylethanol, have been evaluated for their neuroprotective effects against glutamate-induced cell death in HT22 cells. nih.gov
Table 3: Neuroprotective Effects of Representative Related Compounds (Note: Data not for this compound)
| Compound/Extract | Model System | Observed Effect | Potential Mechanism | Reference |
| Phenylethanoid Glycosides | PC12 cells (Aβ or H₂O₂ induced injury) | Increased cell viability, decreased LDH and MDA release | Antioxidant activity | researchgate.net |
| (1Z,1'Z)-1,1'-(1,3-phenylene)bis(N-benzylmethanimine oxide) (HBN6) | Human neuroblastoma cells (ischemia model) | Prevents decrease in neuronal metabolic activity and cell death | Hydroxyl radical scavenger, decreased superoxide production | scirp.orgnih.gov |
| 3-methoxy-4-hydroxy-phenylethanol | HT22 cells (glutamate-induced toxicity) | Neuroprotective effect | - | nih.gov |
Computational Chemistry and Molecular Modeling of 1 3 Methoxyphenyl 2 Phenylethanol and Analogs
Quantum Chemical Calculations (e.g., DFT, NBO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure of 1-(3-Methoxyphenyl)-2-phenylethanol. qulacs.orgmdpi.com DFT methods, such as the B3LYP functional, have proven reliable for systems containing alcohols and are used to determine molecular orbital characteristics. smolecule.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as they govern the molecule's reactivity and electronic properties. smolecule.com For instance, the energy gap between HOMO and LUMO provides information about the molecule's chemical stability and reactivity.
Natural Bond Orbital (NBO) analysis is another vital quantum chemical technique used to understand bonding interactions and charge distribution within the molecule. dntb.gov.uaresearchgate.net NBO analysis examines intramolecular charge transfer and donor-acceptor interactions, which can reveal the stabilization energy associated with hyperconjugative interactions. eurjchem.com This analysis can elucidate how the methoxy (B1213986) and hydroxyl groups influence the electron density distribution across the aromatic rings and the ethanol (B145695) backbone. researchgate.neteurjchem.com
A three-dimensional map of the Molecular Electrostatic Potential (MEP) can be generated from these calculations, which helps in identifying the nucleophilic and electrophilic sites of the molecule. researchgate.netdntb.gov.ua Such information is critical for predicting how the molecule will interact with other reagents.
Table 1: Illustrative Electronic Properties of an Arylalkanol Analog Calculated via DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.4 eV | Indicates chemical stability and reactivity |
| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule |
This table is illustrative, based on typical values for similar aromatic alcohol compounds, to demonstrate the type of data generated from DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis
The flexibility of this compound, arising from the rotational freedom around its carbon-carbon single bonds, means it can exist in multiple spatial arrangements or conformations. smolecule.com Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing detailed information about conformational changes and molecular flexibility. researchgate.netresearchgate.net
Conformational analysis through computational methods like MD or systematic searches can identify the most stable, low-energy conformers. nih.gov For the related molecule 1-phenylethanol, quantum chemical calculations have identified three stable conformers, with the most favored being a gauche structure stabilized by a nonclassical π-hydrogen bond between the terminal hydroxyl group and the aromatic ring. acs.orgaip.org A similar balance of intramolecular forces would be expected to govern the conformational preferences of this compound. MD simulations can reveal the energy landscape of these conformations and the probability of their occurrence. nih.gov The use of various force fields, such as MMFF94, is a common starting point for generating potential conformers before higher-level DFT optimization. researchgate.net
Table 2: Relative Energies of 1-Phenylethanol Conformers
| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| I (gauche) | ~60° | 0.00 | OH···π hydrogen bond |
| II | ~180° | >0.5 | Weaker interactions |
| III | ~ -60° | >0.5 | OH···π hydrogen bond |
Data adapted from conformational studies of the analogous compound 1-phenylethanol. acs.org The relative energies indicate the stability of different spatial arrangements.
Ligand-Protein Interaction Studies and Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scispace.com This method is crucial for understanding the potential biological activity of compounds like this compound by modeling its interaction with protein targets such as enzymes or cellular receptors. nottingham.ac.ukcore.ac.uk
Docking studies can reveal the binding mode and estimate the binding affinity of the ligand within the protein's active site. scispace.com The interactions stabilizing the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are identified and analyzed. nih.govebi.ac.uk For example, in studies of similar molecules, the hydroxyl group is often found to act as a hydrogen bond donor or acceptor, while the aromatic rings engage in hydrophobic and π-stacking interactions with nonpolar and aromatic residues in the binding pocket. scispace.comnih.gov Computational studies on the related 1-(p-methoxyphenyl)-ethanol identified key amino acid residues that create steric hindrances in an enzyme active site, demonstrating the power of these methods to explain substrate specificity. nih.gov
Table 3: Example Molecular Docking Results for an Analog with a Target Protein
| Parameter | Result | Details |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) | A common target in anticancer drug research scispace.com |
| Binding Energy | -7.5 kcal/mol | Indicates a favorable binding interaction |
| Key Interacting Residues | Met793, Lys745, Leu792 | Residues within the active site forming key contacts scispace.com |
| Types of Interactions | Hydrogen bonds, Aromatic hydrogen bonds, Hydrophobic interactions | The specific forces stabilizing the ligand in the binding site scispace.com |
This table is illustrative, based on docking studies of structurally related compounds with the EGFR protein. scispace.com
Reaction Mechanism Elucidation through Computational Methods
Computational methods, especially DFT, are invaluable for elucidating the mechanisms of chemical reactions. nih.govsumitomo-chem.co.jpcdmf.org.br By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and products, as well as calculate the activation energies associated with different reaction pathways. researchgate.net
Studies on the oxidation and degradation of closely related arylalkanols and lignin (B12514952) model compounds provide a framework for understanding the potential reactivity of this compound. acs.orgrsc.org For example, the one-electron oxidation of 1-(4-methoxyphenyl)-2-phenylethanol, an isomer of the title compound, proceeds via a radical cation that undergoes side-chain fragmentation through both Cα-H and Cα-Cβ bond cleavage. acs.org Similarly, the electrolytic degradation of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol was studied using DFT calculations to elucidate the reaction mechanism, which involved oxidation and subsequent C-C bond cleavage to yield products like benzaldehyde (B42025) and other aromatics. rsc.orgresearchgate.net These computational approaches allow for the evaluation of competing reaction pathways and provide a detailed, step-by-step picture of the transformation process. caltech.edu
Table 4: Calculated Activation Energies for Competing Reaction Pathways in an Analogous Arylalkanol Radical Cation
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |
| Pathway A | Cα-H bond cleavage (deprotonation) | ~10-15 |
| Pathway B | Cα-Cβ bond cleavage (fragmentation) | ~12-18 |
This table is illustrative, based on data for the fragmentation of arylalkanol radical cations, to show how computational chemistry can be used to compare the feasibility of different reaction mechanisms. acs.org
Advanced Analytical Techniques for Characterization and Purity Assessment in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides detailed information about a molecule's atomic and molecular structure. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its precise architecture and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(3-Methoxyphenyl)-2-phenylethanol, both ¹H and ¹³C NMR would be used to confirm the connectivity of atoms.
In a typical ¹H NMR spectrum, distinct signals would correspond to each unique proton environment. The aromatic protons on the two different phenyl rings would appear in the downfield region (typically δ 6.7-7.4 ppm). The single proton on the carbon bearing the hydroxyl group (the methine proton) would likely appear as a multiplet around δ 4.8-5.0 ppm. The protons of the adjacent methylene (B1212753) group (-CH₂-) would show up as a multiplet as well, typically around δ 2.9-3.1 ppm. The methoxy (B1213986) group (-OCH₃) protons would give a sharp singlet at approximately δ 3.8 ppm, and the hydroxyl (-OH) proton would present as a broad singlet that can appear over a wide chemical shift range. rsc.orgclockss.org
¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for each carbon atom in a unique electronic environment. Aromatic carbons typically resonate in the δ 110-160 ppm region. Specifically, the carbon attached to the methoxy group would be significantly downfield, around 160 ppm. rsc.org The carbon atom bonded to the hydroxyl group would appear around δ 70-75 ppm, while the methylene carbon would be further upfield. The methoxy group's carbon would be observed around δ 55 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Structures Analogous to this compound Data is based on analogous compounds such as (S)-1-(3-methoxyphenyl)ethan-1-ol. rsc.org
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | Aromatic (Ar-H) | 6.70 – 7.40 (m) |
| Methine (CH-OH) | ~4.7-5.2 (m) | |
| Methoxy (OCH₃) | ~3.77 (s) | |
| Methylene (CH₂) | ~2.9 - 3.2 (m) | |
| Hydroxyl (OH) | Variable (br s) | |
| ¹³C NMR | Aromatic C-O | ~159.7 |
| Aromatic C | 111.3 – 149.7 | |
| Carbinol (CH-OH) | ~68.6 | |
| Methoxy (OCH₃) | ~55.3 | |
| Methylene (CH₂) | ~40-45 |
Mass Spectrometry (MS and High-Resolution MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Weight: 228.29 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 228. sigmaaldrich.com
Common fragmentation pathways would include the loss of a water molecule (H₂O) from the molecular ion to give a peak at m/z = 210, and cleavage of the C-C bond between the two chiral centers. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental composition of the molecule. It can measure the molecular mass with extremely high accuracy, which allows for the unambiguous determination of the chemical formula, distinguishing it from other compounds with the same nominal mass. rsc.orgscielo.br
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present. For this compound, the IR spectrum would exhibit several characteristic absorption bands. A prominent, broad absorption band would be observed in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group. clockss.orgrsc.org Sharp peaks corresponding to aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. Strong absorptions for the C-O bond of the alcohol and the ether linkage would be present in the 1050-1250 cm⁻¹ region. Aromatic C=C double bond stretching vibrations would cause several peaks in the 1450-1600 cm⁻¹ range. clockss.orgscielo.br
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for compounds containing chromophores, such as aromatic rings. This compound, with its two phenyl rings, would be expected to show absorption maxima characteristic of substituted benzene (B151609) systems, typically around 250-280 nm. molaid.com
Chromatographic Separations and Quantification
Chromatographic methods are essential for separating the components of a mixture and for determining the purity of a compound. For a chiral molecule, specialized chiral chromatography is required to separate and quantify the individual enantiomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds in research. Using a reversed-phase column (e.g., C18), a gradient of solvents like acetonitrile (B52724) and water can effectively separate the target compound from impurities. sielc.com
For a chiral compound like this compound, separating the two mirror-image enantiomers ((R) and (S) forms) is critical. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). These phases can interact differently with each enantiomer, leading to different retention times and thus separation. Common CSPs for this class of alcohols include those based on polysaccharides (like cellulose (B213188) or amylose) or Pirkle-type phases like dinitrobenzoylphenylglycine. csic.esscirp.orgscielo.br The ability to resolve the enantiomers allows for the determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.). csic.es
Gas Chromatography (GC and GC-FID, GC-MS) for Volatile Analysis and Enantiomeric Excess
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a Flame Ionization Detector (GC-FID), it provides quantitative information about the purity of the sample. When coupled with a Mass Spectrometer (GC-MS), it provides both separation and structural identification of the components. nih.gov
To determine the enantiomeric excess of chiral alcohols like this compound, chiral GC is the method of choice. This technique uses a capillary column containing a chiral stationary phase, often a cyclodextrin (B1172386) derivative such as Chirasil-DEX or β-DEXTM120. rsc.orgrsc.orgnih.gov The two enantiomers interact differently with the chiral phase, resulting in different retention times. By integrating the areas of the two separated peaks, the enantiomeric excess can be accurately calculated. Research on the closely related compound 1-(3-methoxyphenyl)ethanol (B1583643) demonstrates the effectiveness of this method. nih.govrsc.org
Table 2: Example GC Conditions for Chiral Separation of an Analogous Compound, 1-(3-Methoxyphenyl)ethanol Data from reference nih.gov
| Parameter | Condition |
|---|---|
| Column | Chirasil-DEX CB (25 m x 0.25 mm) |
| Technique | Capillary GC |
| Temperature | 135°C (Isothermal) |
| Retention Time (Ketone) | 8.11 min |
| Retention Time (R-isomer) | 16.50 min |
| Retention Time (S-isomer) | 17.63 min |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, which are invaluable for confirming molecular structure, understanding intermolecular interactions, and elucidating structure-property relationships. The process involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern.
Detailed crystallographic parameters, such as those determined for 1-(2-methoxyphenyl)-3-(phenylsulfonyl)-1-ethanone, provide a comprehensive view of the molecule's solid-state architecture. nih.gov
Interactive Table: Crystallographic Data for the Related Compound 1-(2-methoxyphenyl)-3-(phenylsulfonyl)-1-ethanone nih.gov Below is a representative table of crystallographic data, illustrating the parameters obtained through X-ray diffraction analysis.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄O₄S |
| Molecular Weight | 290.32 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1290 (6) |
| b (Å) | 9.6101 (8) |
| c (Å) | 10.6999 (9) |
| α (°) | 101.787 (2) |
| β (°) | 102.550 (2) |
| γ (°) | 95.879 (2) |
| Volume (ų) | 692.13 (10) |
| Z | 2 |
| Temperature (K) | 298 |
| Radiation type | Mo Kα |
| μ (mm⁻¹) | 0.24 |
Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry, Constant Current Electrolysis)
Electrochemical analysis techniques are powerful tools for investigating the redox properties of molecules and for driving chemical transformations. These methods are employed to study reaction mechanisms, synthesize novel compounds, and assess the kinetic and thermodynamic parameters of electron transfer processes. fortunejournals.com
Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile electroanalytical technique used to probe the oxidation and reduction processes of a substance. The method involves measuring the current that develops in an electrochemical cell as the potential is varied linearly with time. Studies on structurally related compounds demonstrate its utility. For instance, the oxidation potential of 1-(3-methoxyphenyl)-1-phenylethylene was determined using cyclic voltammetry to understand the reactivity of its radical cation. cdnsciencepub.com
In the context of aromatic alcohols and ketones, CV is used to analyze their electrochemical behavior at a glassy carbon electrode (GCE). fortunejournals.com Research on compounds like 4-hydroxy-3-methoxyacetophenone, a precursor to an aromatic alcohol, has shown that parameters such as scan rate and pH significantly affect the reduction peaks, indicating that the electrochemical process is diffusion-controlled. fortunejournals.com Similarly, CV has been instrumental in studying the electrochemical properties and oxidation mechanisms of various β-O-4 lignin (B12514952) model compounds, which share structural motifs with this compound. researchgate.netbohrium.comresearchgate.net These studies often use CV to understand the effects of molecular structure on oxidation potentials and reaction pathways. researchgate.net
Constant Current Electrolysis
Constant current electrolysis, also known as galvanostatic electrolysis, is a technique where a constant current is applied to an electrochemical cell to drive a non-spontaneous reaction. This method is particularly useful for preparative-scale electrosynthesis and for studying degradation mechanisms. fortunejournals.comrsc.org
The electrochemical synthesis of aromatic alcohols from their corresponding aldehydes and ketones has been successfully carried out using this technique. fortunejournals.com For example, it has been applied in the reduction of 4-hydroxy-3-methoxybenzaldehyde to its corresponding alcohol. fortunejournals.com In other research, constant current electrolysis has been used to investigate the degradation of lignin model compounds. rsc.org For example, the electrolysis of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol was conducted at a constant current of 0.2 A to study its degradation products and elucidate the reaction mechanism. rsc.org This technique is also employed in the electro-oxidation of secondary alcohols to ketones, often using a mediator in an acetonitrile solution. nih.gov
Interactive Table: Applications of Electrochemical Techniques for Related Compounds The following table summarizes the application of these electrochemical techniques in the analysis and synthesis of compounds structurally related to this compound.
| Technique | Compound Studied | Purpose of Analysis | Key Findings/Application | Reference |
| Cyclic Voltammetry | 1-(3-methoxyphenyl)-1-phenylethylene | Measurement of oxidation potential | The anodic wave was found to be irreversible. | cdnsciencepub.com |
| Cyclic Voltammetry | 4-Hydroxy-3-methoxyacetophenone | Analysis of electrochemical behavior | The reduction process was found to be diffusion-controlled. | fortunejournals.com |
| Constant Current Electrolysis | 4-Hydroxy-3-methoxybenzaldehyde | Synthesis of the corresponding aromatic alcohol | Demonstrated an effective "green" synthetic route. | fortunejournals.com |
| Constant Current Electrolysis | 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol | Study of degradation mechanisms | Degradation products were identified to elucidate reaction pathways. | rsc.org |
| Cyclic Voltammetry | 1-(4-ethoxy-3-methoxyphenyl)ethanol | Investigation of direct electrooxidation | Oxidation for C-alpha-carbonylation did not proceed without a catalyst/base. | researchgate.netresearchgate.net |
Q & A
Basic: What are the common synthetic routes for preparing 1-(3-Methoxyphenyl)-2-phenylethanol, and what analytical methods confirm its structure?
Answer:
The compound can be synthesized via asymmetric catalytic hydrogenation or copper-mediated benzylation . For example, asymmetric reduction of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) yields enantiomerically pure product . Alternatively, low-valent copper in wet media enables benzylation of aldehydes with high regioselectivity . Key analytical methods include:
- 1H/13C NMR : Peaks at δ 3.8 (s, 3H, OCH3), 4.97 (dd, J = 8.0, 5.2 Hz, CH-OH), and aromatic signals between δ 6.9–7.4 .
- Elemental analysis : Confirms stoichiometry (C: 78.92%, H: 7.06%) .
Basic: How can researchers control the stereochemical outcome during synthesis?
Answer:
Enantioselective synthesis is achieved using chiral auxiliaries or catalytic asymmetric hydrogenation . For example, chiral Ru catalysts induce high enantiomeric excess (ee) by selectively reducing prochiral ketones. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .
Advanced: Under acidic conditions, how does the methoxy group influence intramolecular reactivity?
Answer:
The electron-donating methoxy group stabilizes cationic intermediates via resonance, altering reaction pathways. For nitro-substituted analogues (e.g., 1-(o-nitrophenyl)-2-phenylethanol), acidic conditions trigger intramolecular redox reactions via cyclic intermediates, yielding products like 3-benzoylanthranil . For the methoxy derivative, similar pathways may form ether-linked byproducts, though steric hindrance from the methoxy group could suppress cyclization .
Advanced: How do electronic effects of substituents impact product distribution in derivatives?
Answer:
Substituent electronic properties dictate reaction outcomes:
- Nitro groups (electron-withdrawing) favor redox reactions (e.g., formation of trans/cis stilbenes) .
- Methoxy groups (electron-donating) enhance stability of carbocation intermediates but may reduce electrophilic substitution rates.
Comparative studies using TLC and GC-MS reveal distinct product ratios for nitro vs. methoxy derivatives under identical conditions .
Advanced: What strategies resolve contradictions in product distribution across reaction conditions?
Answer:
Contradictions arise from competing intra- vs. intermolecular pathways. To resolve:
- Control experiments : Vary acid strength (e.g., H2SO4 vs. HCl) to assess protonation effects.
- Kinetic studies : Monitor reaction progress via in-situ NMR or GC-MS to identify rate-determining steps.
- Computational modeling : DFT calculations predict intermediate stability and transition states .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Advanced: How can impurities like anthranil derivatives be mitigated during synthesis?
Answer:
Byproducts (e.g., 3-benzoylanthranil) form via overoxidation. Mitigation strategies:
- Temperature control : Lower reaction temperatures (<50°C) suppress radical pathways.
- Catalyst optimization : Use Pd/C instead of Cu to avoid redox side reactions.
- Purification : Silica gel chromatography separates impurities, confirmed by HPLC .
Basic: What role does solvent choice play in optimizing yield?
Answer:
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in benzylation reactions, while protic solvents (e.g., ethanol) stabilize intermediates in hydrogenation. Solvent immiscibility in two-phase systems (e.g., water/organic) can improve product recovery .
Advanced: How does the methoxy group affect metabolic stability in biological studies?
Answer:
The methoxy group increases hydrophobicity, enhancing membrane permeability but reducing metabolic clearance. Comparative studies with hydroxyl or nitro analogues show longer half-lives in vitro, validated via LC-MS pharmacokinetic assays .
Advanced: Can computational methods predict reactivity trends for derivatives?
Answer:
Yes. DFT calculations (e.g., B3LYP/6-31G*) model substituent effects on transition states. For example, methoxy groups lower activation energy for carbocation formation by 8–12 kcal/mol compared to nitro groups, aligning with experimental yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
